2-(2-Bromoethyl)bicyclo[2.2.1]heptane
Overview
Description
2-(2-Bromoethyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H15Br. It is a bicyclic compound, meaning it contains two fused rings, and features a bromoethyl group attached to the bicyclo[2.2.1]heptane structure. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)bicyclo[2.2.1]heptane typically involves the bromination of bicyclo[2.2.1]heptane derivatives. One common method is the radical bromination of 2-ethylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of 2-(2-hydroxyethyl)bicyclo[2.2.1]heptane or 2-(2-aminoethyl)bicyclo[2.2.1]heptane.
Elimination: Formation of bicyclo[2.2.1]hept-2-ene derivatives.
Oxidation: Formation of 2-(2-oxoethyl)bicyclo[2.2.1]heptane.
Scientific Research Applications
2-(2-Bromoethyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)bicyclo[2.2.1]heptane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethyl)bicyclo[2.2.1]heptane
- 2-(2-Iodoethyl)bicyclo[2.2.1]heptane
- 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane
Uniqueness
2-(2-Bromoethyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers a moderate leaving group ability and reactivity, making it versatile for various chemical transformations .
Properties
IUPAC Name |
2-(2-bromoethyl)bicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEUMUYIYXETME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131665-74-2 | |
Record name | 2-(2-bromoethyl)bicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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